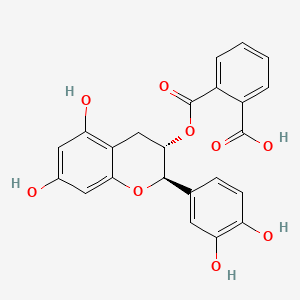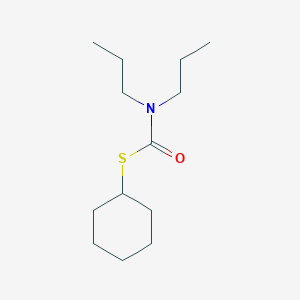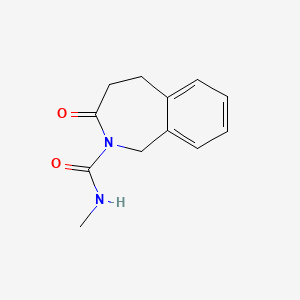
N,N,3-Trimethylbutanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethylbutanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution significantly alters the chemical properties of the compound, making it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethylbutanethioamide typically involves the reaction of a suitable amine with a thioamide precursor. One common method is the reaction of N,N-dimethylbutanamide with Lawesson’s reagent, which facilitates the substitution of the oxygen atom with a sulfur atom under mild conditions . Another method involves the use of phosphorus pentasulfide (P2S5) as a sulfuration agent, which also effectively converts amides to thioamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethylbutanethioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Various thioamide derivatives
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethylbutanethioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,3-Trimethylbutanethioamide involves its interaction with biological molecules through hydrogen bonding and nucleophilic attack. The sulfur atom in the thioamide group can form strong hydrogen bonds, which can influence the folding and stability of proteins . Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
N,N-Diethylbutanethioamide: Similar structure but with ethyl groups instead of methyl groups.
N,N,3-Trimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N,N,3-Trimethylbutanethioamide is unique due to the presence of the sulfur atom in the thioamide group, which imparts distinct chemical properties such as increased nucleophilicity and altered hydrogen bonding capabilities . These properties make it a valuable compound for various applications in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
67797-33-5 |
|---|---|
Molekularformel |
C7H15NS |
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
N,N,3-trimethylbutanethioamide |
InChI |
InChI=1S/C7H15NS/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
XVTKRNXRTWNCGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


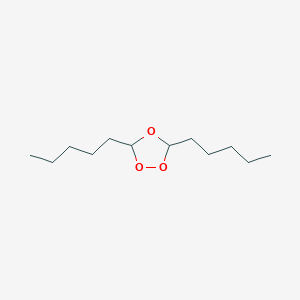
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
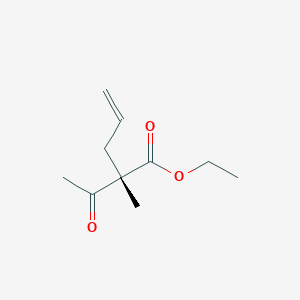
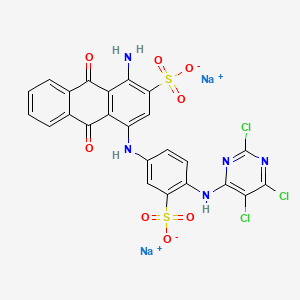
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
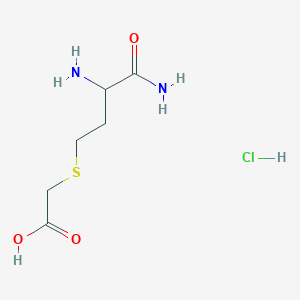
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
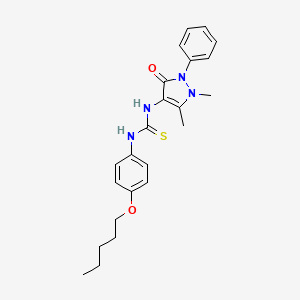
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

